(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine
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Overview
Description
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine is a chiral amine compound featuring a pyrazole ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Chiral Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine products.
Scientific Research Applications
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biochemical pathways, which is crucial in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
®-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine: The racemic mixture of both enantiomers.
1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine is unique due to its chiral nature, which imparts specific biological activity and selectivity. This makes it a valuable compound in the development of chiral drugs and other applications where stereochemistry is crucial.
Properties
Molecular Formula |
C7H13N3 |
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Molecular Weight |
139.20 g/mol |
IUPAC Name |
(1S)-1-(1,3-dimethylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-5(8)7-4-10(3)9-6(7)2/h4-5H,8H2,1-3H3/t5-/m0/s1 |
InChI Key |
ZHCIXQMRFVTGGF-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=NN(C=C1[C@H](C)N)C |
Canonical SMILES |
CC1=NN(C=C1C(C)N)C |
Origin of Product |
United States |
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